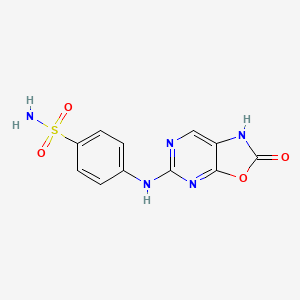
p-((1,2-Dihydro-2-oxooxazolo(5,4-d)pyrimidin-5-yl)amino)benzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-((1,2-Dihydro-2-oxooxazolo(5,4-d)pyrimidin-5-yl)amino)benzenesulphonamide: is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes an oxazolo-pyrimidine ring fused with a benzenesulphonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-((1,2-Dihydro-2-oxooxazolo(5,4-d)pyrimidin-5-yl)amino)benzenesulphonamide typically involves the cyclization of pyrimidine derivatives to form the oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyrimidine rings .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: p-((1,2-Dihydro-2-oxooxazolo(5,4-d)pyrimidin-5-yl)amino)benzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: In chemistry, p-((1,2-Dihydro-2-oxooxazolo(5,4-d)pyrimidin-5-yl)amino)benzenesulphonamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its ability to inhibit specific enzymes and proteins, making it a candidate for drug development . Its structural features allow it to interact with biological targets, potentially leading to the development of new treatments for diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and advanced materials .
Mechanism of Action
The mechanism of action of p-((1,2-Dihydro-2-oxooxazolo(5,4-d)pyrimidin-5-yl)amino)benzenesulphonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites on these targets, inhibiting their activity and leading to various biological effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.
Comparison with Similar Compounds
Oxazolo[5,4-d]pyrimidines: These compounds share a similar core structure with p-((1,2-Dihydro-2-oxooxazolo(5,4-d)pyrimidin-5-yl)amino)benzenesulphonamide and exhibit comparable reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of an oxazolo-pyrimidine ring with a benzenesulphonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
77997-18-3 |
|---|---|
Molecular Formula |
C11H9N5O4S |
Molecular Weight |
307.29 g/mol |
IUPAC Name |
4-[(2-oxo-1H-[1,3]oxazolo[5,4-d]pyrimidin-5-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C11H9N5O4S/c12-21(18,19)7-3-1-6(2-4-7)14-10-13-5-8-9(16-10)20-11(17)15-8/h1-5H,(H,15,17)(H2,12,18,19)(H,13,14,16) |
InChI Key |
XBASUSSOCXMTPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C3C(=N2)OC(=O)N3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















